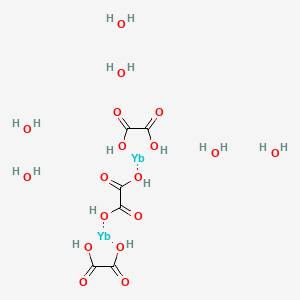
Ytterbium(III)oxalate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III)oxalate hexahydrate is a chemical compound with the formula Yb₂(C₂O₄)₃·6H₂O. It is the oxalate salt of ytterbium, a rare earth element belonging to the lanthanide series. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(III)oxalate hexahydrate can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction parameters, and efficient isolation and drying of the final product to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III)oxalate hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound leads to the formation of ytterbium(III) oxide.
Acid Reactions: Reacting with acids results in the formation of hydrated ytterbium oxalate complexes.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at elevated temperatures to decompose the oxalate to oxide.
Acid Reactions: Common acids like hydrochloric acid are used under controlled conditions to form specific complexes.
Major Products Formed
Ytterbium(III) oxide: Formed through thermal decomposition.
Hydrated ytterbium oxalate complexes: Formed through reactions with acids.
Scientific Research Applications
Ytterbium(III)oxalate hexahydrate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing ytterbium-based materials and catalysts.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of high-purity ytterbium compounds for various industrial applications.
Mechanism of Action
The mechanism of action of ytterbium(III)oxalate hexahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in catalytic processes, ytterbium ions may facilitate electron transfer reactions, enhancing the efficiency of the catalyst. In biological systems, ytterbium ions can interact with cellular components, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in various applications.
Ytterbium(III) nitrate: Known for its use in chemical synthesis and research.
Ytterbium(III) acetate: Utilized in similar applications as ytterbium(III)oxalate hexahydrate.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in catalysis, material science, and research. Its ability to form stable complexes and undergo controlled decomposition adds to its versatility.
Properties
Molecular Formula |
C6H18O18Yb2 |
|---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
oxalic acid;ytterbium;hexahydrate |
InChI |
InChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;; |
InChI Key |
PMQZFSXSCZTSRH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Yb].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


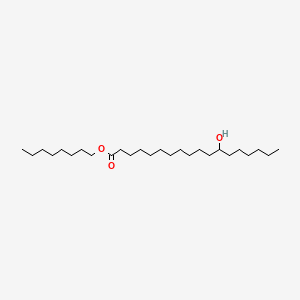





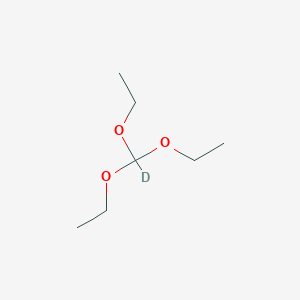

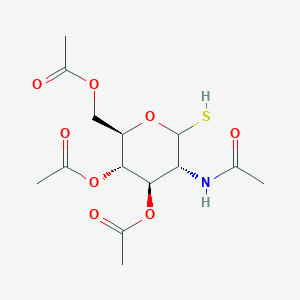
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)

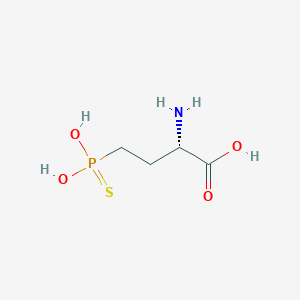
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
